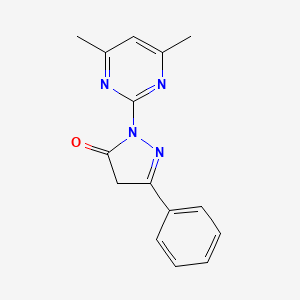![molecular formula C23H23NO3 B4229305 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4229305.png)
4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Übersicht
Beschreibung
4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as MPDPH, is a chemical compound that belongs to the class of quinoline derivatives. MPDPH has been studied for its potential therapeutic applications in various medical fields.
Wirkmechanismus
The exact mechanism of action of 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is not fully understood. However, it has been suggested that 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and cardioprotective effects.
Biochemical and physiological effects:
4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have various biochemical and physiological effects. In animal models, 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to improve cognitive function, reduce myocardial ischemia-reperfusion injury, and inhibit the growth of cancer cells. 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its relatively simple synthesis method. 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is also relatively stable and can be stored for extended periods. However, one of the limitations of using 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its limited solubility in water, which may require the use of organic solvents. 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one also has a relatively short half-life, which may limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the study of 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One potential direction is the development of novel synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in animal models and humans. Further studies are also needed to elucidate the exact mechanism of action of 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one and its potential therapeutic applications in various medical fields.
Wissenschaftliche Forschungsanwendungen
4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been studied for its potential therapeutic applications in various medical fields, including neurology, cardiology, and oncology. In neurology, 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In cardiology, 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been studied for its potential to reduce myocardial ischemia-reperfusion injury and improve cardiac function. In oncology, 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-3-13-27-23-18(9-6-10-20(23)26-2)19-14-21(25)24-22-16-8-5-4-7-15(16)11-12-17(19)22/h4-12,19H,3,13-14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIYXWOXPMIZPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1OC)C2CC(=O)NC3=C2C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-3-[3-(4-fluorophenoxy)propyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B4229227.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4229251.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B4229264.png)
![N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4229272.png)
![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B4229280.png)
![N-[4-acetyl-5-methyl-2-oxo-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-aminobenzenesulfonamide](/img/structure/B4229286.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylbutanamide](/img/structure/B4229294.png)

![2-[(4-nitrobenzyl)thio]-4,6-pyrimidinediamine](/img/structure/B4229325.png)
![N-(4-chlorophenyl)-N'-{2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]ethyl}urea](/img/structure/B4229330.png)
![5-acetyl-4-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4229335.png)

![ethyl 4-(2,5-diethoxyphenyl)-2-oxo-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4229349.png)